1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative characterized by a diethylamino-propyl chain and a 3,4-dimethylphenyl-substituted pyrrolidinone moiety. The urea core and pyrrolidinone ring are common in medicinal chemistry, often associated with hydrogen-bonding capacity and conformational rigidity, respectively .
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-5-23(6-2)11-7-10-21-20(26)22-17-13-19(25)24(14-17)18-9-8-15(3)16(4)12-18/h8-9,12,17H,5-7,10-11,13-14H2,1-4H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLAIQITKHEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a diethylamino group and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 358.49 g/mol. The presence of both a urea and a pyrrolidine structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and receptor modulation.
- Neurotransmitter Modulation : Preliminary studies indicate that the compound may influence neurotransmitter release, particularly in the context of dopaminergic and adrenergic pathways. This could suggest potential applications in treating disorders such as depression or anxiety.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, although detailed receptor binding studies are needed to elucidate these interactions fully.
Biological Activity Data
The following table summarizes key biological activities reported for this compound based on available literature:
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in significant increases in locomotor activity, suggesting potential antidepressant-like effects. The results indicated that the compound might enhance serotonergic transmission, which is crucial for mood regulation.
Study 2: Analgesic Properties
In another investigation, the analgesic properties of the compound were evaluated using formalin-induced pain models in rats. The results showed a marked reduction in pain response, indicating that the compound may have utility in pain management therapies.
Study 3: Neuroprotection
A recent study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal apoptosis. In vitro assays revealed that treatment with the compound significantly reduced cell death rates compared to control groups, highlighting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Structural Analogues with Varied Urea Substituents
The compounds in (Molecules, 2013) share a urea backbone but differ in substituents. For example:
| Compound ID | Substituent on Urea Nitrogen | Phenyl Substituent | Yield (%) | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|---|---|
| 6n | 4-Cyanophenyl | 3,4-Dimethylphenyl | 82.4 | 266.1 | C16H14N3O |
| 6m | 4-Cyanophenyl | 3,5-Di(trifluoromethyl)phenyl | 82.8 | 373.4 | C16H9F6N3O |
Key Observations :
- Electron-Withdrawing Groups : Compounds like 6m (3,5-di(trifluoromethyl)phenyl) exhibit higher molecular weights (373.4 vs. 266.1 for 6n) due to fluorine substituents, which enhance metabolic stability but may reduce solubility .
Compared to these, the target compound replaces the 4-cyanophenyl group with a diethylamino-propyl chain. This substitution likely increases basicity and solubility in polar solvents due to the tertiary amine, while the 3,4-dimethylphenyl group (shared with 6n) may enhance hydrophobic interactions in biological targets.
Analogues with Modified Aminoalkyl Chains
describes 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 891092-10-7), which differs from the target compound in its aminoalkyl chain:
| Parameter | Target Compound | CAS 891092-10-7 |
|---|---|---|
| Aminoalkyl Chain | 3-(Diethylamino)propyl | 2-(Dimethylamino)ethyl |
| Molecular Formula | C18H30N4O2 (estimated) | C17H26N4O2 |
| Molecular Weight | ~334 (estimated) | 318.4 |
| Lipophilicity (Predicted) | Higher (longer chain, diethyl groups) | Lower (shorter chain, dimethyl groups) |
Key Differences :
- Alkyl Groups: Diethylamino vs. dimethylamino substituents increase steric bulk and electron-donating capacity, which could influence receptor binding or metabolic pathways (e.g., CYP450 interactions) .
Q & A
Basic: What synthetic methodologies are recommended for preparing this urea derivative?
Answer:
The compound can be synthesized via a multi-step approach:
Urea Coupling Reaction : React a primary amine (e.g., 3-(diethylamino)propylamine) with an isocyanate intermediate derived from 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl. This follows protocols for analogous urea derivatives, where isocyanate intermediates are generated using phosgene or triphosgene under anhydrous conditions .
Solvent Selection : Use polar aprotic solvents like dichloromethane (DCM) or acetonitrile for improved reaction control, as demonstrated in the synthesis of structurally similar urea compounds .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or methanol) ensures high purity, as reported for pyrazole- and pyrrolidinone-based ureas .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
Key characterization methods include:
- Infrared Spectroscopy (IR) : Identify urea carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and pyrrolidinone C=O at ~1700 cm⁻¹. Disubstituted phenyl groups show C-H bending near 800–850 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Diethylamino protons resonate as a quartet (δ 1.0–1.2 ppm, CH₃) and triplet (δ 2.4–2.6 ppm, N-CH₂). The 3,4-dimethylphenyl group shows aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.4 ppm .
- ¹³C NMR : Urea carbonyls appear at δ 155–160 ppm; pyrrolidinone C=O at δ 175–180 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error, as validated for related ureas .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
Optimization strategies include:
- Temperature Control : Elevated temperatures (60–80°C) for urea coupling improve reaction kinetics but require inert atmospheres to prevent decomposition .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate isocyanate-amine coupling, as shown in analogous syntheses .
- Solvent Effects : Compare DCM (non-polar) vs. acetonitrile (polar) to balance solubility and reaction rate. For example, acetonitrile may reduce side reactions in sterically hindered systems .
- Real-Time Monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching to minimize byproducts .
Advanced: What analytical approaches resolve discrepancies in spectroscopic data?
Answer:
Addressing contradictions involves:
- Cross-Validation : Compare NMR/IR data with computational predictions (DFT or molecular modeling) to confirm peak assignments. For instance, diastereomeric splitting in NMR may indicate stereochemical impurities .
- Crystallography : Single-crystal X-ray diffraction definitively resolves structural ambiguities, particularly for the pyrrolidinone ring conformation .
- Batch Comparison : Analyze multiple synthetic batches to distinguish systematic errors (e.g., solvent residues) from structural anomalies .
Advanced: How are structure-activity relationships (SAR) studied for urea derivatives like this compound?
Answer:
SAR methodologies include:
- Analog Synthesis : Modify substituents (e.g., diethylamino chain length, phenyl substituents) and assess biological/physical properties. For example, replacing 3,4-dimethylphenyl with chlorophenyl alters lipophilicity (LogP) and activity .
- Biological Assays : Test derivatives against target enzymes or receptors (e.g., kinase inhibition) to correlate structural features (e.g., urea H-bond donors) with potency .
- Computational Docking : Use molecular dynamics simulations to predict binding modes of the urea moiety and pyrrolidinone ring in protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
